 
            | REACTION_CXSMILES | [F:1][C:2]([F:9])([F:8])[C:3]([O:5]CC)=O.C(N(CC)CC)C.[OH:17][CH:18]1[CH2:23][CH2:22][CH2:21][NH:20][CH2:19]1>C(O)C>[F:9][C:2]([F:1])([F:8])[C:3]([N:20]1[CH2:21][CH2:22][CH2:23][CH:18]([OH:17])[CH2:19]1)=[O:5] | 
| Name | |
| Quantity | 
                                                                                    1.31 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    FC(C(=O)OCC)(F)F                                                                                 | 
| Name | |
| Quantity | 
                                                                                    1.68 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)N(CC)CC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    1.01 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    OC1CNCCC1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    10 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(C)O                                                                                 | 
| Control Type | 
                                                                                AMBIENT                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The mixture was stirred at room temperature for 8 hours                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                Subsequently, the reaction mixture was concentrated                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                water was added                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                The mixture was then extracted with ethyl acetate                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                the extract washed with brine                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                dried over magnesium sulfate                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                Purification of the residue by silica gel column chromatography (hexane:ethyl acetate=10:1->2:1)                                                                             | 
| Reaction Time | 8 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    FC(C(=O)N1CC(CCC1)O)(F)F                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 1.68 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 85.2% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |